molecular formula C2H6S B042306 Dimethyl sulfide-d6 CAS No. 926-09-0

Dimethyl sulfide-d6

Cat. No.: B042306
CAS No.: 926-09-0
M. Wt: 68.17 g/mol
InChI Key: QMMFVYPAHWMCMS-WFGJKAKNSA-N
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Description

Di((2H3)methyl) sulphide, also known as dimethyl-d6 sulphide, is an organosulfur compound with the chemical formula (CD3)2S. It is a deuterated form of dimethyl sulphide, where the hydrogen atoms are replaced by deuterium atoms. This compound is a colorless liquid with a characteristic disagreeable odor, often described as cabbage-like or sulfurous .

Biochemical Analysis

Biochemical Properties

Dimethyl sulfide-d6 interacts with various enzymes and proteins. For instance, it is involved in the interconversion of dimethyl sulfide and dimethyl sulfoxide, a process catalyzed by molybdenum-containing metalloenzymes . Another enzyme system, an NADH-dependent, flavin-containing monooxygenase, has been described to produce formaldehyde and methanethiol from dimethyl sulfide .

Cellular Effects

This compound can influence cell function in various ways. For instance, it has been shown to affect the respiratory control ratio and cellular viability in cardiomyoblasts . Higher concentrations of this compound can enhance the rate of apoptosis, driven by mitochondrial dysfunction and oxidative stress .

Molecular Mechanism

The mechanism of action of this compound is complex and involves several steps. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to interact with molybdenum-containing metalloenzymes and flavin-containing monooxygenases .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, studies have shown that the compound’s influence on respiration and its hypoxic responsiveness in mice can vary depending on the dosage and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study found that a dose of 3.5 g/kg of this compound was the maximum safe dose devoid of meaningful consequences for respiratory function in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is part of the biogeochemical sulfur cycle and has been implicated in climate-relevant atmospheric processes . It interacts with various enzymes in these pathways, including molybdenum-containing metalloenzymes and flavin-containing monooxygenases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di((2H3)methyl) sulphide can be synthesized by reacting dimethyl disulfide with methanol in the presence of a solid catalyst, such as aluminum γ-oxide. The yield of di((2H3)methyl) sulphide increases with higher temperatures, longer contact times, and higher methanol content in the reaction mixture. Optimal conditions include temperatures between 350-400°C and a molar ratio of methanol to dimethyl disulfide of 2.0-2.5 .

Industrial Production Methods

Industrial production of di((2H3)methyl) sulphide involves the same synthetic route but on a larger scale. The process is optimized to achieve high yields and purity, ensuring the compound is suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Di((2H3)methyl) sulphide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Di((2H3)methyl) sulphide has various applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di((2H3)methyl) sulphide is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies. This allows researchers to trace the compound’s metabolic pathways and interactions in biological systems, providing valuable insights into sulfur metabolism and related processes .

Properties

IUPAC Name

trideuterio(trideuteriomethylsulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6S/c1-3-2/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMFVYPAHWMCMS-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239058
Record name Di((2H3)methyl) sulphide
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Molecular Weight

68.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Dimethyl sulfide-d6
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CAS No.

926-09-0
Record name Dimethyl-d6 sulfide
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Record name Di((2H3)methyl) sulphide
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Record name Di((2H3)methyl) sulphide
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Record name Di[(2H3)methyl] sulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic data is available for dimethyl sulfide-d6?

A1: Several spectroscopic studies have characterized this compound. Research utilizing molecular beam Fourier transform microwave spectroscopy determined the rotational constants (A, B, and C) and quadrupole coupling constants (χaa and χbb − χcc) for the compound in its vibrational ground state. [] Another study investigated the microwave spectra of this compound in both ground and excited torsional states. [] These spectroscopic parameters are invaluable for understanding its structure and behavior in various chemical environments.

Q2: How does deuteration in this compound affect its properties compared to dimethyl sulfide?

A2: Deuteration, the replacement of hydrogen atoms with deuterium, leads to subtle changes in the compound's properties. Primarily, it affects the rate of chemical reactions involving the substituted atoms, a phenomenon known as the kinetic isotope effect. For example, in the reaction of dimethyl sulfide and singlet oxygen, a kinetic isotope effect (kH/kD = 2−4) is observed for the formation of sulfones, suggesting that the rate-determining step involves the methyl protons. [] This implies that deuteration at these positions could significantly alter the reaction rate.

Q3: Are there any studies that utilized this compound to understand reaction mechanisms?

A3: Yes, a study investigating the mechanism of sulfone formation during the reaction of sulfides with singlet oxygen employed this compound. [] By using this compound and observing H−D exchange in the final sulfone product, the researchers were able to deduce the involvement of S-hydroperoxysulfonium ylides as intermediates in the reaction mechanism. This exemplifies how isotopic substitution can be a powerful tool for elucidating complex reaction pathways.

Q4: Has this compound been used in research beyond studying sulfone formation?

A4: While the provided articles primarily focus on spectroscopic characterization and reaction mechanism studies, this compound's unique properties make it valuable for various other research applications. For instance, its use in investigations involving halogen bonding and hydrogen bonding is highlighted. [] Here, this compound was used alongside difluoroiodomethane in Fourier transform-IR experiments to confirm the coexistence of halogen-bonded and hydrogen-bonded complexes, demonstrating its utility in studying non-covalent interactions.

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